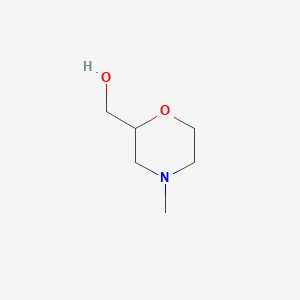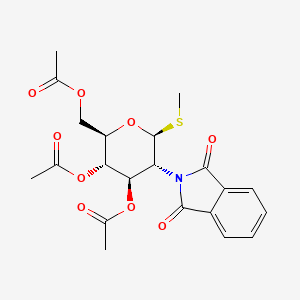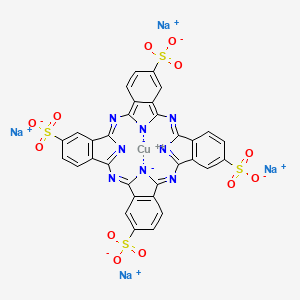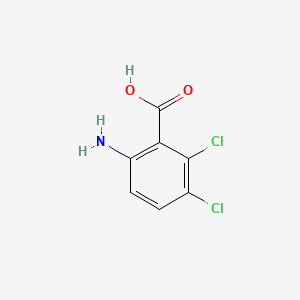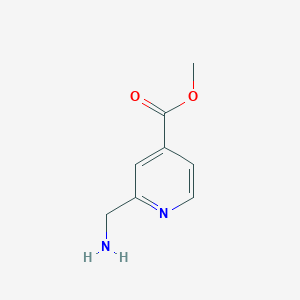
Tris(2-fluorophenyl)phosphine
Descripción general
Descripción
Tris(2-fluorophenyl)phosphine is an organophosphorus compound . It is used as a building block, coupling reagent, and derivatizing reagent . It is also used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide .
Synthesis Analysis
Tris(perfluoroalkyl)phosphines, which are of interest as tunable alternatives to the carbon monoxide ligand, can be synthesized by the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite . This method can be extended to diphosphines .Molecular Structure Analysis
The molecular formula of Tris(2-fluorophenyl)phosphine is C18H12F3P . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Tris(2-fluorophenyl)phosphine can undergo various reactions. For instance, it can be reduced to phosphines . It can also act as a ligand in various organometallic reactions .Physical And Chemical Properties Analysis
Tris(2-fluorophenyl)phosphine has a molecular weight of 316.2569 . Its melting point is 147 °C and its boiling point is 365.7±37.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Application in Li-Ion Batteries
- Summary of the Application: Tris(4-fluorophenyl) phosphine (TFPP) and tris(2,2,2-trifluoroethyl) phosphite (TTFP) were used as flame-retarding additives in Li-ion battery electrolytes .
- Methods of Application: The cell performance of the TFPP- and TTFP-containing electrolytes was examined by cyclic voltammetry, differential scanning calorimetry, electrochemical impedance spectroscopy and scanning electron microscopy . The flammability of the electrolytes was also examined by measuring the self-extinguishing time of the electrolytes .
- Results or Outcomes: The results showed that the TTFP additive suppressed the flammability of the electrolyte, improved the thermal stability of the battery and its electrochemical cell performance . On the other hand, the TFPP additive only improved the thermal stability of the electrolyte at the expense of a slight decrease in electrochemical cell performance .
Application in Synthesis of Quaternary Phosphonium Salts
- Summary of the Application: Tris(3-fluorophenyl)phosphine was used in reactions with acrylic acid and its derivatives to synthesize new quaternary phosphonium salts .
- Methods of Application: The structures and composition of the synthesized compounds were determined by modern physical methods, including X-ray diffraction .
- Results or Outcomes: The synthesized phosphonium salts were evaluated for in vitro antimicrobial activity .
Application in Organometallic Chemistry
- Summary of the Application: Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound that is used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide .
Application in Synthesis of Esters, Amides, and Carboxylic Acids
- Summary of the Application: Tris(4-fluorophenyl)phosphine is used as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids .
Application in Flame-Retarding Additives
- Summary of the Application: Tris(4-fluorophenyl) phosphine (TFPP) and tris(2,2,2-trifluoroethyl) phosphite (TTFP) were used as flame-retarding additives in Li-ion battery electrolytes .
- Methods of Application: The cell performance of the TFPP- and TTFP-containing electrolytes was examined by cyclic voltammetry, differential scanning calorimetry, electrochemical impedance spectroscopy and scanning electron microscopy . The flammability of the electrolytes was also examined by measuring the self-extinguishing time of the electrolytes .
- Results or Outcomes: The results showed that the TTFP additive suppressed the flammability of the electrolyte, improved the thermal stability of the battery and its electrochemical cell performance . On the other hand, the TFPP additive only improved the thermal stability of the electrolyte at the expense of a slight decrease in electrochemical cell performance .
Application in Synthesis of Esters, Amides, and Carboxylic Acids
Safety And Hazards
Tris(2-fluorophenyl)phosphine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
tris(2-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTKJXHKOLJIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)P(C2=CC=CC=C2F)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514855 | |
| Record name | Tris(2-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-fluorophenyl)phosphane | |
CAS RN |
84350-73-2 | |
| Record name | Tris(2-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
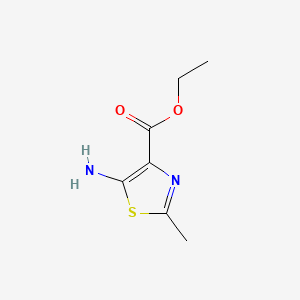
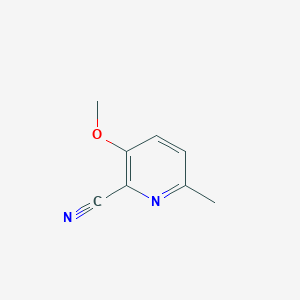

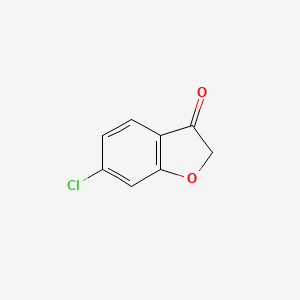
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
